molecular formula C9H10ClNO2 B8012807 (2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate

(2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate

Cat. No.: B8012807
M. Wt: 199.63 g/mol
InChI Key: NCFOMSKIIHPPCQ-MRVPVSSYSA-N
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Description

(2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an azaniumyl group, a chlorophenyl group, and a propanoate moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate can be achieved through several methods. One common approach involves the solid-phase synthesis method, which is often used for preparing peptide-spacer-lipid conjugates . This method provides various linkage groups, such as amide groups, for conjugating peptides, spacers, and lipids. The synthetic procedure can be simplified, automated, and the purification process is easier at each reaction step, reducing product losses to a minimum .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated systems to ensure consistency and efficiency. The solid-phase synthesis method mentioned earlier is particularly suitable for industrial production due to its scalability and ease of automation .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The azaniumyl group can participate in hydrogen bonding and electrostatic interactions, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various types of chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

(2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFOMSKIIHPPCQ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C[NH3+])C(=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C[NH3+])C(=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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